molecular formula C22H24F3N2O5P B2736548 [1-Benzyloxycarbonylamino-2,2,2-trifluoro-1-(1H-indol-3-yl)-ethyl]-phosphonic acid diethylester CAS No. 524051-50-1

[1-Benzyloxycarbonylamino-2,2,2-trifluoro-1-(1H-indol-3-yl)-ethyl]-phosphonic acid diethylester

Cat. No.: B2736548
CAS No.: 524051-50-1
M. Wt: 484.412
InChI Key: WZHQBWMTTMYJPV-UHFFFAOYSA-N
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Description

Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate is a complex organic compound with a molecular formula of C22H24F3N2O5P and a molecular weight of 484.412. This compound features an indole moiety, which is a significant structure in many biologically active molecules .

Preparation Methods

The synthesis of [1-Benzyloxycarbonylamino-2,2,2-trifluoro-1-(1H-indol-3-yl)-ethyl]-phosphonic acid diethylester involves multiple steps, typically starting with the preparation of the indole derivative. The reaction conditions often include the use of phosphorylating agents and trifluoromethylating reagents under controlled temperatures and pressures. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s indole structure makes it a candidate for studying biological processes and interactions.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [1-Benzyloxycarbonylamino-2,2,2-trifluoro-1-(1H-indol-3-yl)-ethyl]-phosphonic acid diethylester involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites, influencing biological pathways and processes. This binding can lead to various effects, including inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

  • 1-(1H-indol-3-yl)ethanone
  • 1-(1H-indol-3-yl)propan-2-one
  • 1-(1H-indol-3-yl)butan-2-one

These compounds share the indole structure but differ in their functional groups and overall molecular architecture. Benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate is unique due to its trifluoromethyl and phosphoryl groups, which impart distinct chemical and biological properties .

Properties

IUPAC Name

benzyl N-[1-diethoxyphosphoryl-2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N2O5P/c1-3-31-33(29,32-4-2)21(22(23,24)25,18-14-26-19-13-9-8-12-17(18)19)27-20(28)30-15-16-10-6-5-7-11-16/h5-14,26H,3-4,15H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHQBWMTTMYJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CNC2=CC=CC=C21)(C(F)(F)F)NC(=O)OCC3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N2O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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